molecular formula C7H7FN2O B564454 2-Acetamido-5-fluoropyridine CAS No. 100304-88-9

2-Acetamido-5-fluoropyridine

Cat. No.: B564454
CAS No.: 100304-88-9
M. Wt: 154.144
InChI Key: UGAKRZKIWDTOBX-UHFFFAOYSA-N
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Description

2-Acetamido-5-fluoropyridine is an important organic synthesis intermediate used in the synthesis of various organic compounds. It is particularly significant in the pharmaceutical field, where it serves as a precursor for the synthesis of antibiotics and anti-tumor drugs .

Scientific Research Applications

2-Acetamido-5-fluoropyridine has a wide range of applications in scientific research:

Safety and Hazards

2-Acetamido-5-fluoropyridine is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with acetic acid to form 2-acetaminopyridine, which is then nitrated using a mixture of fuming nitric acid and sulfuric acid to produce 2-acetamido-5-nitrosopyridine. This intermediate is subsequently reduced to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

  • 2-Acetamido-5-chloropyridine
  • 2-Acetamido-5-bromopyridine
  • 2-Acetamido-5-iodopyridine

Comparison: 2-Acetamido-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom’s strong electron-withdrawing effect makes the compound less basic and more resistant to nucleophilic attack, enhancing its stability and making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKRZKIWDTOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654271
Record name N-(5-Fluoropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100304-88-9
Record name N-(5-Fluoropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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